molecular formula C8H5F2NO B1427111 2,4-Difluoro-6-methoxybenzonitrile CAS No. 1240518-41-5

2,4-Difluoro-6-methoxybenzonitrile

Cat. No.: B1427111
CAS No.: 1240518-41-5
M. Wt: 169.13 g/mol
InChI Key: MHCGJOLEGDCKQA-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methoxybenzonitrile is an organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of fluorinating agents and methoxylation reactions under controlled conditions. Specific details of the reaction conditions and reagents used can vary, but often involve the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of 2,4-Difluoro-6-methoxybenzonitrile may involve large-scale chemical synthesis processes that are optimized for yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-methoxybenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organometallic reagents, acids, bases, and oxidizing or reducing agents . Reaction conditions such as temperature, solvent, and catalyst choice are crucial in determining the outcome of these reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation reactions could produce corresponding benzoic acids .

Scientific Research Applications

2,4-Difluoro-6-methoxybenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for research purposes.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and agrochemicals.

Mechanism of Action

The mechanism by which 2,4-Difluoro-6-methoxybenzonitrile exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies on its biological activity are limited .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-Difluoro-6-methoxybenzonitrile include other fluorinated benzonitriles and methoxy-substituted benzonitriles. Examples include:

  • 2,6-Difluoro-4-methoxybenzonitrile
  • 2,3-Difluoro-6-methoxybenzonitrile

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its reactivity and the types of products it forms in chemical reactions. This unique substitution pattern can also affect its physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2,4-difluoro-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCGJOLEGDCKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4-Difluoro-6-methoxybenzaldehyde (for a preparation see Intermediate 47) (34.5 g, 0.20 mol) and hydroxylamine-o-sulfonic acid (24.95 g, 0.22 mol) were charged to a round-bottom flask. Water (500 mL) was added and the suspension was heated at 110° C. for 3 h. After TLC shows reaction to be complete, it was cooled in ice-water and extracted thrice with ethyl acetate. The organic solutions were dried (MgSO4) and evaporated, and the residue was purified by dry flash chromatography (DCM eluent) to give the title compound (32.05 g, 95%) as a pale pink solid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
Intermediate 47
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
24.95 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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